N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-22(15-28-20-10-7-16-3-1-2-4-18(16)13-20)24-19-8-5-17(6-9-19)21-14-26-11-12-29-23(26)25-21/h1-14H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNBAWVCWEZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.
Attachment of the phenyl group: The imidazo[2,1-b]thiazole intermediate is then subjected to a coupling reaction with a halogenated phenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the naphthalen-2-yloxy moiety: The final step involves the reaction of the phenyl-imidazo[2,1-b]thiazole intermediate with naphthalen-2-yloxy acetic acid or its derivatives under esterification or amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Mechanism of Action : The compound has shown significant antiproliferative effects against various cancer cell lines. Its action is primarily mediated through the activation of Sirtuin-1 (SIRT1), which plays a crucial role in regulating cellular processes such as apoptosis and cell cycle progression. By deacetylating key proteins like p53, SIRT1 can influence tumor suppressor pathways, leading to reduced cell survival in cancerous cells.
Case Studies :
- Cytotoxicity Evaluation : In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole, including this compound, exhibit cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. These studies indicate a correlation between structural modifications and enhanced biological activity, suggesting that specific substituents can optimize anticancer efficacy .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. Research indicates that imidazo[2,1-b]thiazole derivatives can inhibit various microbial strains, including those resistant to conventional treatments. This suggests potential applications in developing new antimicrobial agents .
Inhibition of Carbonic Anhydrase
Recent investigations have revealed that compounds similar to N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide can inhibit specific isoforms of carbonic anhydrase (CA), particularly hCA IX and hCA XII. These isoforms are often associated with tumor growth and metastasis, making their inhibition a target for cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Substituent Influence : Variations in substituents on the imidazo[2,1-b]thiazole ring significantly affect potency against cancer cells.
- Naphthalene Modifications : Alterations to the naphthalene moiety can enhance or diminish biological activity, indicating specific structural features are vital for interaction with biological targets.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core through cyclization of thioamide and α-haloketone precursors.
- Step 2 : Introduction of the phenyl group via Suzuki coupling.
- Step 3 : Attachment of the naphthalene moiety through amide bond formation.
Optimizing these synthetic routes is essential for maximizing yield and purity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s imidazo[2,1-b]thiazole core is distinct from triazole (6a) or thiadiazole (4a-k) hybrids. Replacement of the naphthalenyloxy group with a piperazine-methoxybenzyl group (5l) improves solubility and target affinity, contributing to its low IC₅₀ against breast cancer cells .
Substituent Effects on Bioactivity: Naphthalenyloxy vs. Chlorophenyl: The naphthalenyloxy group in the target compound may enhance hydrophobic interactions with protein pockets, similar to the 4-chlorophenyl group in 5l, which boosts cytotoxicity .
Synthetic Routes :
- The target compound’s synthesis likely parallels 1,3-dipolar cycloaddition methods used for 6a–m (), whereas 5l and 5j require multi-step functionalization of pyridine and imidazothiazole precursors .
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of imidazo[2,1-b]thiazole derivatives with naphthalene derivatives under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques, including refluxing in solvents like ethanol or using microwave-assisted synthesis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[2,1-b]thiazole derivatives. In vitro tests showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| D04 | HeLa | 0.42 | Most potent among tested compounds |
| D08 | HeLa | 2.49 | Effective against EGFR high-expressing cells |
| D09 | HepG2 | >100 | Low activity against EGFR low-expressing cells |
The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival. Compounds with similar structures have been shown to inhibit EGFR kinase activity effectively, correlating with their antiproliferative effects in cancer cells .
Anti-inflammatory Activity
Imidazo[2,1-b]thiazole derivatives have also been studied for their anti-inflammatory properties. For instance, compounds that share structural features with this compound have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index |
|---|---|---|---|
| 6a | >100 | 0.08 | 1250 |
| 6b | >100 | 0.07 | 1428 |
These findings suggest that modifications in the imidazo[2,1-b]thiazole scaffold can significantly enhance selectivity towards COX-2 over COX-1, making these compounds promising candidates for anti-inflammatory drug development .
Case Studies
A notable case study involved the evaluation of a series of imidazo[2,1-b]thiazole derivatives against human cancer cell lines. The results indicated that compounds with naphthalene substituents exhibited enhanced cytotoxicity compared to those without. This was attributed to improved interactions with cellular targets due to increased lipophilicity and structural rigidity .
Another study focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions on the imidazo[2,1-b]thiazole ring could modulate biological activity significantly. For example, the introduction of electron-withdrawing groups enhanced antitumor activity while maintaining selectivity for COX-2 inhibition .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Coupling reactions : Amide bond formation between the imidazo[2,1-b]thiazole-phenylamine precursor and naphthyloxyacetic acid derivatives. Triethylamine or DIPEA is often used as a base in solvents like DMF or dichloromethane .
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing functional groups (e.g., triazoles), as seen in analogous compounds .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity. Monitor reactions via TLC (hexane:ethyl acetate, 8:2) .
Q. Key Data :
- Yield optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Purity validation: NMR (¹H/¹³C) for structural confirmation, HRMS for molecular weight accuracy, and HPLC for >95% purity .
Advanced Synthesis Challenges
Q. Q2. How can conflicting data on reaction yields from different synthetic methods be resolved?
Methodological Answer: Contradictions often arise from:
- Catalyst efficiency : Compare Cu(OAc)₂ vs. other catalysts (e.g., TBTA) in click chemistry. Evidence shows Cu(OAc)₂ provides 70–85% yields for triazole-containing analogs .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may degrade heat-sensitive intermediates. Dichloromethane or THF is preferred for acid-sensitive steps .
- Temperature control : Exothermic reactions (e.g., amidation) require gradual reagent addition at 0–5°C to avoid side products .
Q. Resolution Strategy :
- Replicate conditions from conflicting studies while monitoring intermediates via LC-MS.
- Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent, catalyst loading) .
Basic Biological Evaluation
Q. Q3. What standard assays are used to evaluate the anticancer potential of this compound?
Methodological Answer:
Q. Key Findings :
- Analogous imidazo[2,1-b]thiazoles show IC₅₀ values of 1.4–22.6 μM against MDA-MB-231, outperforming sorafenib (5.2 μM) .
Advanced Mechanistic Studies
Q. Q4. How can researchers elucidate the compound’s mechanism of action against specific molecular targets?
Methodological Answer:
- Target identification : Use kinase profiling panels or proteomics to identify binding partners (e.g., VEGFR2 inhibition observed in analogs ).
- Structural analysis : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like SIRT1 (EC₅₀ = 0.16 μM in related compounds) .
- Pathway analysis : Western blotting for ER stress markers (e.g., CHOP, GRP78) if apoptosis is induced via ER stress .
Q. Data Interpretation :
- Correlate in vitro IC₅₀ with target-binding affinity (Kd) to validate mechanism .
Structure-Activity Relationship (SAR) Studies
Q. Q5. How do substituents on the naphthalen-2-yloxy group influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance cytotoxicity but may reduce solubility. For example, nitro-substituted analogs show 2–3× higher activity than methoxy derivatives .
- Steric effects : Bulky groups (e.g., tert-butyl) on the naphthalene ring can hinder target binding, reducing potency .
- Hydrogen-bond donors : Hydroxyl or amine groups improve interactions with polar residues in enzyme active sites .
Q. Experimental Design :
- Synthesize derivatives with systematic substituent variations (e.g., 6a-m in ).
- Test in parallel against cancer cell lines and enzymes (e.g., SIRT1) to map SAR .
Computational & Analytical Challenges
Q. Q6. What computational methods are suitable for predicting metabolic stability?
Methodological Answer:
- In silico tools : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., CYP450 oxidation of the naphthalene ring) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .
- 3D-QSAR : CoMFA or CoMSIA models to correlate structural features with metabolic half-life .
Q. Validation :
- Compare predicted vs. experimental t₁/₂ values from microsomal assays .
Data Contradiction Analysis
Q. Q7. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .
- Compound stability : Test for degradation under assay conditions (e.g., DMSO stock stability over time via HPLC) .
- Target heterogeneity : Confirm cell line authenticity (STR profiling) and enzyme isoform specificity (e.g., SIRT1 vs. SIRT2) .
Q. Case Example :
- A study reporting anti-inflammatory activity vs. another showing no effect may reflect differences in LPS-induced inflammation models.
Future Research Directions
Q. Q8. What unexplored pharmacological applications should be prioritized?
Methodological Answer:
- Neuroinflammation : Test in microglial activation models (e.g., BV2 cells) given SIRT1’s role in neuroprotection .
- Antimicrobial resistance : Screen against ESKAPE pathogens, leveraging the thiazole moiety’s known activity .
- Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
